5-ethyl-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
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Description
5-ethyl-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C17H16N2O3S and its molecular weight is 328.39. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. Similar compounds with a thiophene nucleus have been recognized as important entities in the synthesis of heterocyclic compounds with promising pharmacological characteristics .
Mode of Action
It’s known that the thiophene nucleus, a key component of this compound, plays a significant role in its biological activity . The compound likely interacts with its targets, causing changes that lead to its observed effects.
Biochemical Pathways
Compounds with a thiophene nucleus have been found to affect a variety of pathways, leading to a range of biological activities .
Pharmacokinetics
Similar compounds with a thiophene nucleus are known to be highly soluble, which could potentially impact their bioavailability .
Result of Action
Compounds with a thiophene nucleus have been associated with a variety of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects .
Properties
IUPAC Name |
5-ethyl-2-phenyl-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-2-18-16(20)13-14(12-9-6-10-23-12)19(22-15(13)17(18)21)11-7-4-3-5-8-11/h3-10,13-15H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWROMPSYTREGNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2C(N(OC2C1=O)C3=CC=CC=C3)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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